molecular formula C25H33N3O5S B2603075 N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922004-20-4

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2603075
CAS No.: 922004-20-4
M. Wt: 487.62
InChI Key: DLYCXCRHHBVVOJ-UHFFFAOYSA-N
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Description

N-(4-(N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a structurally complex small molecule characterized by a benzo[b][1,4]oxazepine core fused with a tetrahydroquinoline-like system. Key structural features include a sulfamoyl linker bridging the oxazepine ring to a phenyl group, which is further substituted with an isobutyramide moiety. The compound’s stereoelectronic properties are influenced by the isobutyl and dimethyl groups at positions 5 and 3, respectively, as well as the keto group at position 3. Its synthesis and structural elucidation likely employ crystallographic tools such as SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule analysis due to their robustness in handling high-resolution data .

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-16(2)14-28-21-13-19(9-12-22(21)33-15-25(5,6)24(28)30)27-34(31,32)20-10-7-18(8-11-20)26-23(29)17(3)4/h7-13,16-17,27H,14-15H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCXCRHHBVVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound belonging to the class of sulfamoyl derivatives. Its unique structure incorporates a tetrahydrobenzo[b][1,4]oxazepin moiety and is characterized by various functional groups that suggest potential interactions with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3} with a molecular weight of approximately 394.5 g/mol. The structure includes an isobutyl substituent and a sulfonamide linkage that may enhance its pharmacological properties.

Property Value
Molecular FormulaC24H30N2O3C_{24}H_{30}N_{2}O_{3}
Molecular Weight394.5 g/mol
Chemical StructureStructure

Antimicrobial Activity

Research on benzoxazepine derivatives has demonstrated limited antimicrobial activity against certain bacterial pathogens. For instance, studies have shown that specific derivatives exhibit significant effects on microbial growth, indicating potential applications in treating bacterial infections. The effectiveness varies depending on the specific structure of the derivative used .

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It has been evaluated against several solid tumor cell lines, revealing cytotoxic effects that depend on the type of cancer cell line tested. Notably, these compounds can influence the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this class of compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to modulate inflammatory pathways. Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the sulfonamide group enhances its binding affinity to target proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound’s benzo[b][1,4]oxazepine scaffold is analogous to bioactive molecules like rapamycin derivatives, where the oxazepine ring contributes to target binding. Comparative NMR studies of similar compounds (e.g., rapamycin analogs) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes, while other regions remain conserved . For example:

Compound Substituent in Region A Substituent in Region B Key Chemical Shift Differences (ppm)
Target Compound Isobutyl Sulfamoyl-phenyl δ 7.2–7.5 (aromatic H)
Rapamycin (Rapa) Methoxy Triene δ 5.8–6.2 (olefinic H)
Compound 1 (from ) Hydroxyl Methyl δ 1.2–1.5 (aliphatic H)

The target compound’s sulfamoyl-phenyl group in region B introduces distinct aromatic proton signals (δ 7.2–7.5 ppm), contrasting with the olefinic protons (δ 5.8–6.2 ppm) in rapamycin. This substitution likely alters binding affinity and solubility .

Computational Comparison Strategies

Graph-based structure comparison methods () are critical for evaluating similarities between this compound and analogs. Unlike bit-vector or fingerprint methods, graph theory captures the oxazepine core’s connectivity and stereochemistry, enabling precise identification of pharmacophoric features. However, computational challenges arise due to the NP-hard complexity of graph isomorphism, especially for large molecules .

Lumping Strategy and Property Predictions

The lumping strategy () groups compounds with similar scaffolds (e.g., benzo-fused heterocycles) to predict shared properties. For instance, the target compound might be lumped with other sulfonamide-containing oxazepines, reducing reaction networks in metabolic modeling. However, this approach risks overlooking nuances in regioselective reactivity caused by its isobutyl and dimethyl groups .

Research Findings

Substituent-Driven NMR Shifts: The sulfamoyl-phenyl group in the target compound induces unique aromatic proton signals, distinguishing it from analogs with non-aromatic region B substituents .

Graph-Based Superiority : Graph comparison methods outperform bit-vector techniques in identifying conserved oxazepine core interactions, despite higher computational costs .

Lumping Limitations : While lumping simplifies predictive models, it may underestimate the steric effects of the target compound’s isobutyl groups on binding kinetics .

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